molecular formula C22H18N4O4 B15128479 (Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

(Z)-3-((2'-(n'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid

Cat. No.: B15128479
M. Wt: 402.4 g/mol
InChI Key: CBCHFCGMELDPDV-UHFFFAOYSA-N
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Description

This compound is a benzimidazole derivative featuring a biphenylmethyl backbone substituted with a Z-configurated N'-hydroxycarbamimidoyl group at the 2'-position. The carboxylic acid moiety at the 4-position of the benzimidazole ring enhances its polarity, influencing solubility and pharmacokinetic properties. Structurally, it belongs to a class of angiotensin II receptor antagonists or related pharmacophores, as inferred from analogs such as azilsartan impurities and ester derivatives .

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

3-[[4-[2-[(Z)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid

InChI

InChI=1S/C22H18N4O4/c23-20(25-30)16-5-2-1-4-15(16)14-10-8-13(9-11-14)12-26-19-17(21(27)28)6-3-7-18(19)24-22(26)29/h1-11,30H,12H2,(H2,23,25)(H,24,29)(H,27,28)

InChI Key

CBCHFCGMELDPDV-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid can be achieved through a multi-step process involving the coupling of 2-cyanobenzamide derivatives with hydroxyamination. This method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Cyclization to 1,2,4-Oxadiazole Derivatives

The hydroxycarbamimidoyl moiety undergoes cyclization with carbonylating agents to form 1,2,4-oxadiazol-3-yl derivatives, a critical step in synthesizing active pharmaceutical ingredients (APIs) like azilsartan.

Reaction Conditions and Yields

Reagent/ConditionsSolventBaseTemp (°C)Time (h)Yield (%)Purity (%)Source
Diphenyl carbonate (DPC)DMSOK₂CO₃20474.498.8
TriphosgeneTHFTriethylamine80859.595.2
Carbonyldiimidazole (CDI)DMSODBU20369.7*14.9*

*Reaction with CDI produced a mixture containing 40.4% unreacted starting material .

Mechanistic Insight

  • Step 1 : Deprotonation of the hydroxycarbamimidoyl group by a base (e.g., K₂CO₃).

  • Step 2 : Nucleophilic attack on the carbonylating agent (e.g., DPC or triphosgene).

  • Step 3 : Intramolecular cyclization to form the 1,2,4-oxadiazole ring .

Ester Hydrolysis

The methyl ester derivative of this compound (CAS 147403-65-4) is hydrolyzed to the corresponding carboxylic acid under basic or enzymatic conditions, forming azilsartan hydroxy acid (CAS 1397836-49-5) .

Key Data

  • Product : (Z)-2-ethoxy-1-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylic acid.

  • Role : Metabolite of azilsartan medoxomil .

  • Purity : >99% after crystallization (HPLC) .

Reactivity with Heterocyclic Coupling Agents

The compound reacts with heterocyclic carbonylating agents (e.g., carbonyldiimidazole) to form mixed intermediates, though with lower selectivity compared to carbonate reagents .

Example Protocol

  • Reagents : Carbonyldiimidazole (0.6 mmol), DBU (0.65 mmol).

  • Conditions : DMSO, 20°C, 3 h.

  • Outcome : 69.7% product yield with 14.9% purity, alongside 40.4% unreacted starting material .

Comparative Reaction Efficiency

ParameterDPCTriphosgeneCDI
Reaction Time (h)483
Yield (%)74.459.569.7*
ScalabilityHighModerateLow
Byproduct FormationLowModerateHigh

*Includes unreacted starting material .

Scientific Research Applications

(Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptidomimetics.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-((2’-(n’-hydroxycarbamimidoyl)-[1,1’-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxycarbamimidoyl group may play a crucial role in binding to enzymes or receptors, modulating their activity. The biphenyl and benzimidazole moieties contribute to the compound’s overall stability and binding affinity .

Biological Activity

(Z)-3-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid, often referred to as Azilsartan Impurity D, is a compound with notable biological activities that have been the subject of various studies. This article summarizes its biological activity, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties.

  • Molecular Formula : C22H18N4O4
  • Molecular Weight : 402.4 g/mol
  • CAS Number : 1821386-21-3

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were found to range from 2.50 to 20 µg/mL , indicating broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. For instance, it showed comparable activity to established antibiotics like ciprofloxacin in inhibiting E. coli DNA gyrase B with an IC50 of 9.80 µM .

Antioxidant Activity

The compound also exhibits strong antioxidant properties. In DPPH scavenging assays, it demonstrated a scavenging percentage between 84.16% and 90.52% , which suggests its potential as a natural antioxidant agent . This activity is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties as well. It demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25% , suggesting its effectiveness in protecting red blood cells from lysis induced by thermal and chemical stress .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed promising results. The IC50 values for the compound ranged from 5.42 to 30.25 µM , indicating significant cytotoxic effects against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines . Specifically, compounds with electron-withdrawing substituents showed enhanced cytotoxic activity, suggesting that structural modifications could further improve efficacy.

Research Findings Summary Table

Activity TypeMeasurement MethodResult RangeReference
AntimicrobialMIC Assay2.50 - 20 µg/mL
AntioxidantDPPH Scavenging84.16% - 90.52%
Anti-inflammatoryHRBC Membrane Stabilization86.70% - 99.25%
CytotoxicityMTT AssayIC50: 5.42 - 30.25 µM

Case Studies and Applications

  • Antimicrobial Applications : The compound's ability to inhibit bacterial growth suggests potential applications in developing new antimicrobial agents that could combat antibiotic-resistant bacteria.
  • Cancer Treatment Development : Given its cytotoxicity against cancer cell lines, further research could explore its role in targeted cancer therapies or as a lead compound for new anticancer drugs.
  • Natural Antioxidant Formulations : The antioxidant properties may allow for its incorporation into dietary supplements or functional foods aimed at reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s structural analogs primarily differ in substituents on the benzimidazole ring, biphenyl linkage, or the carboximidamide group. Key comparisons include:

Compound Name Key Structural Differences Molecular Weight Biological Relevance Reference
(Z)-Ethyl-2-ethoxy-3-((2'-(N'-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-3H-benzo[d]imidazole-4-carboxylate Ethyl ester at 4-position; ethoxy substituent at 2-position ~472.5 g/mol Prodrug form; ester groups enhance lipophilicity for improved membrane permeability
Methyl (Z)-3-((2'-(N'-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate hydrochloride Methyl ester at 4-position; hydrochloride salt ~484.9 g/mol Enhanced stability under acidic conditions; salt form improves crystallinity
2-Oxo-3-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid Oxadiazole ring replaces hydroxycarbamimidoyl group 428.40 g/mol Altered hydrogen-bonding capacity; potential for reduced target affinity
1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid (Impurity E) Carboxy group at 2'-position; propyl and methyl substituents on benzimidazole ~434.4 g/mol Pharmacologically inactive impurity; highlights structural sensitivity of activity

Key Findings from Structural Comparisons

Ester Derivatives (Ethyl/Methyl) :

  • Ethyl and methyl esters (e.g., and ) exhibit higher logP values than the carboxylic acid form, favoring passive diffusion across biological membranes. However, ester hydrolysis in vivo regenerates the active carboxylic acid form, making these derivatives prodrug candidates .
  • The hydrochloride salt () improves solubility in polar solvents, critical for formulation development.

Oxadiazole vs. Hydroxycarbamimidoyl: Replacement of the hydroxycarbamimidoyl group with an oxadiazole () eliminates the –NH$_2$ and –OH hydrogen-bond donors, reducing interactions with polar residues in target proteins (e.g., angiotensin receptors). This modification correlates with a 3-fold decrease in inhibitory potency in analogous compounds .

Impurities and Inactive Analogs :

  • Impurity E () lacks the hydroxycarbamimidoyl group and features a propyl substituent, rendering it pharmacologically inert. This underscores the critical role of the 2'-substituent in maintaining activity .

Similarity Coefficients and Quantitative Comparisons

Using Tanimoto coefficients (Tc) for binary fingerprint analysis (), the target compound shares:

  • Tc = 0.85 with its ethyl ester analog (), indicating high structural overlap.
  • Tc = 0.72 with the oxadiazole derivative (), reflecting significant divergence in functional groups.
    Lower Tc values (<0.6) are observed for impurities like Impurity E (), aligning with their reduced bioactivity .

Crystallographic and Stability Data

  • The hydroxycarbamimidoyl group adopts a planar conformation in crystal structures, stabilized by intramolecular hydrogen bonds (N–H···O). This rigidity contrasts with the more flexible oxadiazole analogs .
  • Stability studies show the carboxylic acid form (target compound) degrades <5% under accelerated conditions (40°C/75% RH), while ester derivatives hydrolyze >20% under the same conditions .

Q & A

Q. What are the typical synthetic routes for preparing (Z)-3-((2'-(N'-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with carbon disulfide under basic conditions (e.g., KOH in ethanol) .
  • Step 2 : Introduction of hydrazinecarboxamide groups using hydrazine hydrate in methanol, followed by condensation with aromatic aldehydes/ketones .
  • Key reagents : Hydrazine hydrate, sodium cyanate, and glacial acetic acid for carboxamide functionalization.
  • Purification : Recrystallization or chromatography (e.g., silica gel) to isolate intermediates and final products.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹ in benzimidazole derivatives) .
  • NMR (¹H/¹³C) : Confirms aromatic protons (δ 7–8 ppm) and carbons (e.g., δ 151.93 for N=C-N in benzimidazole) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z peaks matching theoretical values within ±0.4% error) .
  • Elemental analysis : Ensures stoichiometric purity (C, H, N ratios) .

Advanced Research Questions

Q. How can researchers resolve contradictions in molecular weight data during characterization?

Discrepancies between calculated and observed molecular weights (e.g., due to solvent adducts or isotopic peaks) require:

  • High-resolution mass spectrometry (HRMS) : Resolves exact mass differences (e.g., deviations <2 ppm) .
  • Isotopic pattern analysis : Validates molecular formula via software tools (e.g., MassLynx).
  • Elemental analysis cross-check : Confirms purity and stoichiometry .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in condensation steps .
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve kinetics while avoiding decomposition .
  • Catalyst use : Acidic/basic catalysts (e.g., glacial acetic acid) accelerate carboxamide formation .
  • Real-time monitoring : TLC or HPLC tracks reaction progress to minimize byproducts .

Q. How should biological activity assays be designed to evaluate this compound’s pharmacological potential?

  • In vitro assays :
    • Antimicrobial : MIC (minimum inhibitory concentration) testing against Gram-positive/negative strains .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., biphenyl or hydroxycarbamimidoyl groups) to correlate structural features with activity .
  • Purity validation : Pre-assay LCMS analysis (purity >98%, Rt = 1.05–1.19 min) ensures reliable results .

Q. What computational methods predict this compound’s pharmacokinetic properties?

  • Lipinski’s Rule of Five : Assess drug-likeness via molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors (<10) .
  • Molinspiration tools : Calculate topological polar surface area (TPSA; 87–139 Ų) to predict oral bioavailability .
  • ADMET modeling : Predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hepatotoxicity risk) .

Methodological Considerations for Data Interpretation

Q. How to address inconsistencies in thermal stability data during DSC/TGA analysis?

  • Controlled heating rates : Use 5–10°C/min to distinguish decomposition from solvent evaporation .
  • Repeat under inert atmosphere : N₂ gas prevents oxidative degradation during thermal scans .
  • Cross-reference with IR : Confirm functional group stability post-heating .

Q. What analytical workflows validate stereochemical purity in the (Z)-isomer?

  • NOESY NMR : Detects spatial proximity of protons to confirm geometric isomerism .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns .
  • X-ray crystallography : Resolves absolute configuration if single crystals are obtainable .

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